Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate
Description
Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate (CAS 775304-60-4) is a benzoate ester derivative featuring a 1,2,4-oxadiazole ring substituted at position 5 with a 2-fluorophenyl group. Its molecular formula is C₁₆H₁₁FN₂O₃, with a molecular weight of 298.27 g/mol . The compound is structurally related to Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, CAS 775304-57-9), a known readthrough activator used in treating nonsense mutation disorders .
Properties
IUPAC Name |
methyl 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c1-21-16(20)11-6-4-5-10(9-11)14-18-15(22-19-14)12-7-2-3-8-13(12)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJJTHGQRVVGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775304-60-4 | |
| Record name | methyl 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.273.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzohydrazide with methyl 3-(chlorocarbonyl)benzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or nitro groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate has shown significant promise in medicinal chemistry due to its biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial and antifungal properties . In vitro studies have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These findings suggest that the fluorine substituent may enhance the compound's reactivity and biological activity compared to similar compounds lacking this substituent .
Agricultural Applications
The unique properties of this compound make it a candidate for agricultural applications:
Pesticidal Properties
The compound has been evaluated for its potential as a pesticide due to its antimicrobial properties. Its effectiveness against plant pathogens could provide an environmentally friendly alternative to conventional pesticides. Research into its application as a fungicide is ongoing, focusing on its ability to inhibit fungal growth in crops .
Material Science
In addition to biological applications, this compound is being explored in material science for its unique chemical structure:
Polymer Chemistry
The incorporation of oxadiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. Research is being conducted to evaluate how this compound can be integrated into polymers for improved performance in various applications such as coatings and adhesives .
Mechanism of Action
The mechanism of action of Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate involves its interaction with specific molecular targets. The fluorophenyl group and oxadiazole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
This section evaluates key structural analogs, focusing on substituent variations, physicochemical properties, and biological activities.
2.1. Substituent Variations on the Oxadiazole Ring
The 1,2,4-oxadiazole ring serves as a central scaffold, with modifications at position 5 significantly influencing bioactivity and physicochemical behavior:
- 2-Fluorophenyl substituent : Present in both the target compound and Ataluren, this group provides moderate electron-withdrawing effects and steric bulk. The fluorine atom enhances metabolic stability and influences binding interactions .
- Trifluoromethyl substituent : In 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 1092400-82-2), the CF₃ group is strongly electron-withdrawing, increasing oxidative stability and altering dipole moments compared to fluorophenyl analogs .
- This substitution is linked to bioactivity in unspecified assays .
2.2. Benzoate Ester vs. Carboxylic Acid
- Methyl benzoate (target compound) : The ester group increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but reducing aqueous solubility. This modification is common in prodrug design .
- Carboxylic acid (Ataluren) : The free acid (pKa ~3.5) offers higher solubility in physiological pH ranges, critical for its activity as a readthrough activator. Ataluren demonstrates low toxicity (IC₅₀ > 100 μM in cell assays) and efficacy at low doses .
2.3. Extended Derivatives
- A41 and compound 53: These derivatives incorporate the target compound into larger architectures, such as quinazolinone or trifluoropentyl chains. Such modifications extend half-life and alter target engagement but may reduce oral bioavailability due to increased molecular weight (e.g., A41: MW ~600 g/mol) .
Biological Activity
Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate (CAS No. 775304-60-4) is a compound of significant interest due to its potential biological activities. This article focuses on the synthesis, biological evaluation, and mechanisms of action associated with this compound.
- Molecular Formula : CHFNO
- Molecular Weight : 298.27 g/mol
- Structure : The compound features a benzoate moiety linked to an oxadiazole ring substituted with a 2-fluorophenyl group.
Synthesis
The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 2-fluorobenzohydrazide with methyl 3-(chlorocarbonyl)benzoate in the presence of a base such as triethylamine, typically performed in dichloromethane at room temperature .
Antimicrobial Activity
Research indicates that oxadiazoles exhibit a range of biological activities, including antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities:
- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values suggesting significant antibacterial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These findings suggest that the presence of the fluorine atom in the structure may enhance its reactivity and biological activity compared to similar compounds lacking this substituent .
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The mechanism involves:
- Non-covalent Interactions : The fluorophenyl group and oxadiazole ring facilitate interactions such as hydrogen bonding and π-π stacking with biological macromolecules.
- Enzyme Modulation : These interactions can modulate the activity of enzymes and receptors, leading to inhibition of microbial growth and proliferation.
Case Studies
A recent study focused on the synthesis and biological evaluation of various oxadiazole derivatives, including this compound. The study highlighted that compounds with halogen substitutions exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts .
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds:
| Compound Name | Biological Activity |
|---|---|
| Methyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoate | Moderate antibacterial |
| Methyl 3-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate | Enhanced antifungal |
| Methyl 3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)benzoate | Lower antimicrobial activity |
The presence of the fluorine atom in the structure of this compound is likely responsible for its superior biological activity compared to other derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
